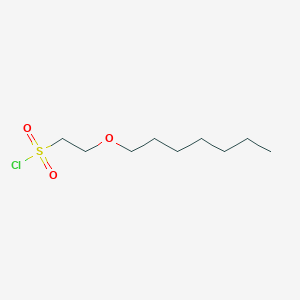
2-Methyl-2-(prop-1-en-2-yl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(prop-1-en-2-yl)oxirane is an organic compound with the molecular formula C6H10O. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is known for its reactivity due to the strained ring structure, making it a valuable intermediate in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-2-(prop-1-en-2-yl)oxirane can be synthesized through several methods. One common approach involves the epoxidation of alkenes using peracids. For instance, the reaction of 2-methyl-2-(prop-1-en-2-yl)propene with a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale epoxidation processes. These processes typically employ catalysts and optimized reaction conditions to maximize yield and efficiency. The use of environmentally friendly oxidants and solvents is also a focus in modern industrial methods to reduce the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-(prop-1-en-2-yl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under appropriate conditions.
Major Products Formed
Oxidation: Diols and other oxygenated compounds.
Reduction: Alcohols.
Substitution: Various substituted oxiranes depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-2-(prop-1-en-2-yl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-(prop-1-en-2-yl)oxirane involves its reactivity due to the strained three-membered ring. The ring strain makes the oxirane ring highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various products depending on the nucleophile and reaction conditions. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the specific reaction conditions .
Comparaison Avec Des Composés Similaires
2-Methyl-2-(prop-1-en-2-yl)oxirane can be compared with other similar oxirane compounds:
Oxirane (Ethylene oxide): A simpler oxirane compound with significant industrial applications, particularly in the production of ethylene glycol.
Propylene oxide: Another important oxirane used in the production of polyurethanes and other polymers.
Butylene oxide: Used in the production of surfactants and other specialty chemicals.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to other oxiranes. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
34485-82-0 |
|---|---|
Formule moléculaire |
C6H10O |
Poids moléculaire |
98.14 g/mol |
Nom IUPAC |
2-methyl-2-prop-1-en-2-yloxirane |
InChI |
InChI=1S/C6H10O/c1-5(2)6(3)4-7-6/h1,4H2,2-3H3 |
Clé InChI |
PFMOZGXOYLJJAO-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1(CO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methylidenespiro[3.5]nonane](/img/structure/B13533957.png)

![1-(Piperidin-3-ylmethyl)-1h-benzo[d]imidazole](/img/structure/B13533976.png)
![tert-butylN-[1-(3-aminopropyl)cyclopropyl]carbamate](/img/structure/B13533980.png)








